molecular formula C8H7BrCl2O B6303920 1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene CAS No. 2121512-85-2

1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene

Cat. No.: B6303920
CAS No.: 2121512-85-2
M. Wt: 269.95 g/mol
InChI Key: OZNHZWOURMFZKO-UHFFFAOYSA-N
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Description

Contextual Overview of Polyhalogenated Aromatic Compounds in Synthetic Chemistry

Polyhalogenated aromatic compounds, which feature multiple halogen atoms on an aromatic ring, are of considerable interest in synthetic chemistry. science.gov The number, type, and position of the halogen atoms can be strategically varied to fine-tune the electronic and steric properties of the molecule. This, in turn, influences the regioselectivity and reactivity of the aromatic ring in reactions such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The presence of multiple halogens can create highly deactivated or sterically hindered systems, presenting both challenges and opportunities for synthetic chemists. These compounds are often key precursors in the synthesis of complex organic molecules due to the ability to sequentially and selectively functionalize the carbon-halogen bonds.

The Role of the Methoxymethyl (MOM) Protecting Group in Aromatic Systems

The methoxymethyl (MOM) group is a widely employed protecting group for hydroxyl functionalities, including phenols, in multi-step organic synthesis. chemistrytalk.orgadichemistry.comtotal-synthesis.com It is typically introduced by reacting the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a base. total-synthesis.comwikipedia.org The MOM group is valued for its stability under a broad range of reaction conditions, including those that are strongly basic, nucleophilic, and electrophilic. adichemistry.comnih.gov This stability allows for chemical modifications to be carried out on other parts of the molecule without affecting the protected hydroxyl group. The MOM group is generally cleaved under acidic conditions, which allows for its selective removal when required. adichemistry.comwikipedia.org In aromatic systems, the MOM ether can influence the electronic properties of the ring, a factor that must be considered when planning synthetic routes.

Structural Features and Research Relevance of 1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene within Modern Organic Synthesis

This compound is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it a potentially valuable intermediate in organic synthesis. The key structural features include:

A benzene (B151609) ring substituted with three halogen atoms (one bromine and two chlorine atoms), which significantly deactivates the ring towards electrophilic substitution and provides multiple sites for cross-coupling reactions.

The presence of different halogens (bromine and chlorine) offers the potential for selective functionalization, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many catalytic systems.

A methoxymethyl (MOM) ether group, which can be considered a protected hydroxymethyl group. This group can be deprotected to reveal a primary benzylic alcohol, a versatile functional group that can be further elaborated.

The combination of these features suggests that this compound could serve as a precursor for the synthesis of complex molecules where precise control over the introduction of substituents on a highly functionalized aromatic ring is required.

Historical Development of Synthetic Approaches to Substituted Benzenes

The synthesis of substituted benzenes has been a cornerstone of organic chemistry since the discovery of benzene in 1825. asianscientist.comsciencedaily.com Early methods relied heavily on electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmsu.edu The directing effects of existing substituents on the regiochemical outcome of these reactions were a major focus of study.

Over time, more sophisticated methods have been developed to achieve greater control over the synthesis of polysubstituted benzenes. sciencedaily.comlibretexts.org These include:

Directed ortho-metalation (DoM): This strategy utilizes a directing group to guide the deprotonation of an adjacent ortho-position by a strong base, followed by quenching with an electrophile.

Cross-coupling reactions: The advent of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) has revolutionized the synthesis of substituted benzenes, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Multi-component reactions: These reactions allow for the construction of highly substituted benzene rings from simpler, non-aromatic precursors in a single step. nih.gov

The development of these and other advanced synthetic methods has enabled the programmed synthesis of complex, multi-substituted benzene derivatives that were previously inaccessible. asianscientist.comsciencedaily.com

Chemical Profile of this compound

PropertyValue
Molecular Formula C8H7BrCl2O
Molecular Weight 273.95 g/mol
IUPAC Name This compound
CAS Number Not available
Canonical SMILES COC1=C(C(=CC(=C1)Cl)Br)Cl
InChI Key Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-dichloro-2-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2O/c1-12-4-6-7(10)2-5(9)3-8(6)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNHZWOURMFZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237117
Record name Benzene, 5-bromo-1,3-dichloro-2-(methoxymethyl)-
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Molecular Weight

269.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-85-2
Record name Benzene, 5-bromo-1,3-dichloro-2-(methoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 5-bromo-1,3-dichloro-2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 1 Bromo 3,5 Dichloro 4 Methoxymethyl Benzene

Reactivity Profiles of the Aryl Halide Functionalities (Bromine and Chlorine)

The chemical behavior of 1-bromo-3,5-dichloro-4-(methoxymethyl)benzene is dominated by the different properties of the bromine and chlorine substituents. In the context of the most common transformations for aryl halides, a distinct hierarchy of reactivity is observed. For palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond (where X is a halogen) is primarily dictated by the bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a low-valent palladium center. This generally results in the reactivity order of C-I > C-Br > C-Cl. Consequently, reactions can be performed selectively at the bromine position while leaving the two chlorine atoms untouched.

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur at a reasonable rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

In the case of this compound, the substituents present (Cl, Br, OCH₂CH₃) are not strong electron-withdrawing groups. Halogens are deactivating by induction and weakly activating by resonance. The methoxymethyl group is weakly activating. Crucially, there are no strong EWGs positioned ortho or para to any of the halogen atoms to sufficiently stabilize the anionic intermediate. Therefore, this substrate is expected to be highly unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. For a reaction to be forced, it would likely require extremely harsh conditions of high temperature and pressure, or the use of a very powerful nucleophile.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. organic-chemistry.org The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The first and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond.

The efficiency of this step is highly dependent on the identity of the halogen, following the general reactivity trend: I > Br >> Cl. This differential reactivity is the basis for the selective functionalization of polyhalogenated aromatic compounds. For this compound, the C-Br bond is significantly more reactive than the C-Cl bonds, allowing for selective coupling reactions at the C1 position.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide to form a new C-C bond. libretexts.orgnih.gov It is widely used due to its mild reaction conditions and the commercial availability and stability of boronic acids. organic-chemistry.org

Given the higher reactivity of the C-Br bond, this compound is expected to undergo a highly selective Suzuki-Miyaura coupling at the bromine-substituted carbon. By carefully controlling the reaction conditions (e.g., catalyst, ligand, base, and temperature), the bromine can be selectively replaced with an aryl, vinyl, or alkyl group from the corresponding boronic acid, leaving the chloro substituents intact for potential subsequent transformations.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1 Reactant 2 Typical Conditions Expected Product

This table represents a predicted outcome based on established principles of the Suzuki-Miyaura reaction.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a powerful method for C-C bond formation and the synthesis of complex olefinic structures. organic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, beginning with the oxidative addition of the palladium catalyst to the organohalide. wikipedia.org

Consistent with the established reactivity patterns, the Heck reaction with this compound is predicted to occur exclusively at the C-Br bond. This allows for the selective introduction of a vinyl group at the C1 position. A variety of alkenes, such as styrenes, acrylates, and acrylonitriles, can be used as coupling partners.

Table 2: Representative Heck Reaction

Reactant 1 Reactant 2 Typical Conditions Expected Product

This table represents a predicted outcome based on established principles of the Heck reaction.

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orglibretexts.org This method is one of the most important ways to synthesize arylalkynes.

The chemoselectivity of the Sonogashira coupling mirrors that of the Suzuki and Heck reactions. The reaction with this compound will selectively functionalize the C-Br bond. This enables the direct attachment of an alkyne moiety to the aromatic ring, providing a valuable synthetic intermediate that can undergo further transformations like click chemistry or conversion to other functional groups.

Table 3: Representative Sonogashira Coupling Reaction

Reactant 1 Reactant 2 Typical Conditions Expected Product

This table represents a predicted outcome based on established principles of the Sonogashira coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds by reacting an aryl halide with an amine in the presence of a base. organic-chemistry.org This reaction has become a premier method for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.

The selective formation of a C-N bond at the C-Br position of this compound is highly anticipated. The reaction can be performed with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocycles. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and can be tailored to the specific amine being used.

Table 4: Representative Buchwald-Hartwig Amination

Reactant 1 Reactant 2 Typical Conditions Expected Product

This table represents a predicted outcome based on established principles of the Buchwald-Hartwig amination.

Palladium-Catalyzed Cross-Coupling Reactions

Kumada and Negishi Coupling Reactions

The Kumada and Negishi coupling reactions are powerful palladium- or nickel-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org In a hypothetical scenario, the bromine atom of this compound would be the reactive site for these transformations.

Kumada Coupling: This reaction would involve the coupling of a Grignard reagent (R-MgX) with the aryl bromide. wikipedia.orgorganic-chemistry.org The choice of a nickel or palladium catalyst, often with phosphine ligands, would be crucial. rhhz.netresearchgate.netnih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent (R-ZnX) as the coupling partner. wikipedia.orgorganic-chemistry.org Palladium catalysts are generally preferred for their high functional group tolerance. wikipedia.org

Without experimental data, any discussion of yields, optimal catalysts, or side products for this compound in these reactions would be purely speculative.

Directed Ortho Metalation (DoM) and Lithiation Studies

Directed Ortho Metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings, guided by a Directed Metalation Group (DMG). nih.gov The methoxymethyl ether group (-OCH₂OCH₃) on the subject compound could potentially serve as a DMG.

Investigation of Directing Group Effects and Regioselectivity

In the case of this compound, the methoxymethyl ether is positioned between two chlorine atoms. A DoM reaction would involve deprotonation by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, at a position ortho to the DMG. nih.gov The key question of regioselectivity would be whether lithiation occurs at the C2 or C6 position, which are ortho to the methoxymethyl group. The electronic effects of the chlorine atoms and the steric hindrance they impose would significantly influence the outcome. However, no competition studies or regioselectivity investigations for this specific substitution pattern have been reported.

Subsequent Electrophilic Quenches and Functionalization

Following a hypothetical lithiation, the resulting aryllithium intermediate could be trapped with various electrophiles to introduce a wide range of functional groups.

ElectrophileFunctional Group Introduced
CO₂Carboxylic acid (-COOH)
DMFAldehyde (-CHO)
I₂Iodine (-I)
(CH₃)₃SiClTrimethylsilyl (-Si(CH₃)₃)
R-XAlkyl/Aryl group (-R)

This table represents potential transformations, not experimentally verified results for the subject compound.

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. For this compound, strategies could be employed to selectively remove the bromine atom or one or both chlorine atoms. Typical methods include catalytic hydrogenation (e.g., H₂, Pd/C), metal-mediated reductions (e.g., Zn, Sn in acid), or hydride reagents. The selectivity of such a reaction would depend heavily on the relative reactivity of the C-Br versus the C-Cl bonds, which has not been documented for this molecule.

Transformations Involving the Methoxymethyl Ether Group

Selective Deprotection Methodologies

The methoxymethyl (MOM) ether is a common protecting group for phenols. semanticscholar.org Its removal to reveal the parent phenol is a standard transformation. A variety of methods exist for this deprotection, generally under acidic conditions or using Lewis acids.

Reagent SystemGeneral Conditions
Trifluoroacetic Acid (TFA)CH₂Cl₂, room temperature
Hydrochloric Acid (HCl)Methanol or THF, often with heat
Magnesium Bromide (MgBr₂)Et₂O or CH₂Cl₂, often with a nucleophile
Cerium(III) chloride/NaIAcetonitrile, reflux

This table shows common methods for MOM deprotection; their efficacy and selectivity on this compound have not been reported. ucla.edu

The choice of method would be critical to avoid undesired side reactions involving the chloro and bromo substituents. Without experimental validation, it is impossible to confirm which, if any, of these methods would be successful and high-yielding for this specific substrate.

Functional Group Interconversions of the Methoxymethyl Group

The methoxymethyl (MOM) ether in this compound serves as a modifiable functional group. A notable interconversion involves its reaction with trialkylsilyl triflates, such as trimethylsilyl triflate (TMSOTf) or triethylsilyl triflate (TESOTf), in the presence of 2,2'-bipyridyl. This process can transform the aromatic MOM ether into a silyl ether. nih.gov Specifically, treatment with TESOTf can directly convert the aromatic MOM ether into a triethylsilyl (TES) ether. nih.gov Subsequent hydrolysis of the resulting silyl ether can then yield the corresponding phenol, effectively deprotecting the hydroxyl group. nih.gov This two-step sequence represents a significant functional group interconversion from a methoxymethyl ether to a hydroxyl group.

ReactantReagentsIntermediate ProductFinal Product (after hydrolysis)
This compound1. TESOTf, 2,2'-bipyridyl 2. H₂O1-Bromo-3,5-dichloro-4-((triethylsilyl)oxy)methyl)benzene4-Bromo-2,6-dichlorobenzyl alcohol

Oxidation and Reduction Reactions at the Benzylic Position

The benzylic carbon atom—the carbon adjacent to the benzene (B151609) ring—in this compound is a site for potential oxidation and reduction reactions.

Oxidation: Alkyl groups attached to a benzene ring can undergo oxidation to form carboxylic acids when treated with strong oxidizing agents, provided a benzylic hydrogen is present. Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are typically used for this transformation. In the case of this compound, the benzylic -CH₂- group can be oxidized under harsh conditions, cleaving the ether linkage and forming 4-bromo-2,6-dichlorobenzoic acid. This reaction converts an ortho-, para-directing alkyl-type group into a meta-directing carboxylic acid group.

ReactantReagentsProductReaction Type
This compoundKMnO₄, heat4-Bromo-2,6-dichlorobenzoic acidBenzylic Oxidation

Reduction: Comprehensive studies detailing the specific reduction of the benzylic position for this compound are not extensively documented in the reviewed literature.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the existing substituents. wikipedia.org The benzene ring has two available positions for substitution: C2 and C6. The directing influence of each substituent must be considered to predict the regiochemical outcome.

Halogen Atoms (Br and Cl): Halogens are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. However, due to resonance effects involving their lone pairs, they direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.org

Methoxymethyl Group (-CH₂OCH₃): This group is considered a weakly activating, alkyl-type substituent. It donates electron density to the ring primarily through an inductive effect, directing incoming electrophiles to the ortho positions, as the para position is blocked. libretexts.org

The directing effects of all substituents on the ring are additive and converge on the same positions. mnstate.edu The bromine at C1 directs ortho to C2 and C6. The chlorine at C3 directs ortho to C2 and para to C6. The chlorine at C5 directs ortho to C6 and para to C2. The methoxymethyl group at C4 directs ortho to the blocked C3 and C5 positions. Consequently, all directing effects reinforce substitution at the C2 and C6 positions, making them the exclusive sites for electrophilic attack.

SubstituentPositionClassificationDirecting EffectTarget Positions
-BrC1Deactivatingortho, paraC2, C6
-ClC3Deactivatingortho, paraC2, C6
-CH₂OCH₃C4Activatingortho(C3, C5 - blocked)
-ClC5Deactivatingortho, paraC2, C6

Radical Reactions and Mechanistic Implications

The benzylic C-H bonds of the methoxymethyl group are susceptible to radical-mediated reactions due to the resonance stabilization of the resulting benzylic radical intermediate. A common reaction of this type is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or peroxide.

The reaction proceeds via a radical chain mechanism. The initiator generates a bromine radical, which abstracts a hydrogen atom from the benzylic position of this compound. This forms a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (or NBS itself) to form the brominated product and a new bromine radical, propagating the chain. The primary mechanistic implication is the selective functionalization at the benzylic position due to the stability of the radical intermediate. mnstate.edu

ReactantReagentsProductMechanistic Implication
This compoundN-Bromosuccinimide (NBS), initiator (e.g., light, peroxide)1-Bromo-4-(bromomethoxymethyl)-3,5-dichlorobenzeneFormation of a resonance-stabilized benzylic radical intermediate

Mechanistic Investigations and Elucidation of Reaction Pathways

Kinetic Studies and Determination of Rate Laws

A thorough search of scientific literature reveals a lack of specific kinetic studies performed on reactions involving 1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene. To establish the rate law for a reaction involving this compound, systematic experiments would be required. Such studies would involve varying the concentration of the reactants and monitoring the reaction rate to determine the order of the reaction with respect to each component.

Typical Parameters for Kinetic Studies Description
Reactant Concentration Systematically varied to determine the reaction order.
Temperature Controlled to determine the activation energy of the reaction.
Catalyst Concentration Varied in catalyzed reactions to understand its role in the rate-determining step.
Product Formation/Reactant Disappearance Monitored over time using techniques like spectroscopy or chromatography.

Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for elucidating a reaction mechanism. For reactions involving this compound, potential intermediates could include radical species, carbocations, carbanions, or organometallic complexes, depending on the reaction conditions. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and trapping experiments are typically employed to detect and characterize these transient species. No specific studies detailing the isolation or characterization of intermediates for this particular compound have been found.

Isotopic Labeling Experiments for Mechanistic Probing

Isotopic labeling is a powerful technique to trace the fate of atoms during a chemical reaction, providing insight into bond-forming and bond-breaking steps. For instance, substituting a specific hydrogen atom with deuterium (B1214612) or a carbon atom with ¹³C in this compound could help to elucidate the mechanism of a given transformation. The position of the isotopic label in the product molecules can reveal intricate details of the reaction pathway. At present, there are no published isotopic labeling studies specifically involving this compound.

Solvent Effects on Reaction Mechanism and Selectivity

The choice of solvent can significantly influence the rate, and in some cases, the outcome of a chemical reaction. Solvents can affect the stability of reactants, transition states, and intermediates through various interactions such as polarity, hydrogen bonding, and coordinating ability. For reactions of this compound, a systematic study of solvent effects would involve conducting the reaction in a range of solvents with varying properties and observing the impact on reaction kinetics and product distribution. Such studies are essential for optimizing reaction conditions and understanding the underlying mechanism. However, specific research on the solvent effects for reactions of this compound is not currently available.

No Theoretical and Computational Chemistry Studies Found for this compound

Despite a thorough search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the electronic structure, reaction pathways, conformational analysis, or quantitative structure-activity/property relationships (QSAR/QSPR) for the chemical compound this compound have been identified.

The investigation aimed to gather data for a detailed article on the theoretical and computational aspects of this specific molecule, as outlined by the user's request. The search included queries for electronic structure calculations (such as Density Functional Theory and ab initio methods), transition state modeling, molecular dynamics simulations, QSAR/QSPR studies focused on electronic and steric parameters, and the prediction of spectroscopic signatures for mechanistic validation.

While computational studies are prevalent for various halogenated benzene (B151609) derivatives, including dichlorobenzenes and compounds with brominated methoxy-substituted rings, the specific combination of substituents in this compound appears to be un- or under-researched in the public domain of theoretical and computational chemistry.

Consequently, it is not possible to provide the requested detailed analysis and data tables for the following sections:

Theoretical and Computational Chemistry Studies

Prediction of Spectroscopic Signatures for Mechanistic Validation

Without any available research data, any attempt to generate content for these sections would be purely speculative and would not adhere to the required standards of scientific accuracy. Further research in the field of computational chemistry would be necessary to elucidate the theoretical properties of 1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene.

Applications As a Strategic Synthetic Building Block and Precursor

Role in the Synthesis of Complex Aromatic and Heteroaromatic Systems

1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene is a key starting material for the synthesis of a variety of complex aromatic and heteroaromatic systems. The presence of the bromine atom facilitates its participation in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most widely utilized transformations is the Suzuki-Miyaura coupling reaction . In this reaction, the bromo-substituted benzene (B151609) derivative is coupled with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly efficient for the formation of biaryl structures, which are prevalent in many pharmaceuticals, agrochemicals, and functional materials. For instance, the coupling of this compound with various arylboronic acids can lead to the synthesis of a diverse library of substituted biaryl compounds. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a powerful method for molecular diversification. nih.govnih.gov

The Heck reaction provides another avenue for the elaboration of this building block. This palladium-catalyzed reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond. This method is particularly useful for the synthesis of substituted styrenes and other vinylated aromatic compounds, which can serve as precursors for polymers and other complex organic molecules. organic-chemistry.org

Furthermore, the Sonogashira coupling enables the introduction of alkyne moieties onto the aromatic ring. This reaction pairs the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting arylalkynes are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orglibretexts.orgorganic-chemistry.org

The following table summarizes the key cross-coupling reactions involving this compound:

Reaction NameCoupling PartnerCatalyst SystemBond FormedResulting Structure
Suzuki-Miyaura CouplingArylboronic acid/esterPalladium catalyst + BaseC(sp²) - C(sp²)Substituted biaryl
Heck CouplingAlkenePalladium catalyst + BaseC(sp²) - C(sp²)Substituted styrene
Sonogashira CouplingTerminal alkynePalladium catalyst + Copper(I) co-catalyst + BaseC(sp²) - C(sp)Arylalkyne

Precursor for Advanced Functional Materials

The unique electronic and structural features of this compound make it an attractive precursor for the synthesis of advanced functional materials. While the properties of the final materials are beyond the scope of this discussion, the role of this compound as a key monomer or intermediate is significant.

For instance, through polymerization reactions, this building block can be incorporated into the backbone of conducting polymers . The aromatic nature of the benzene ring contributes to the delocalization of π-electrons, a key requirement for electrical conductivity. The halogen substituents can influence the electronic properties and solubility of the resulting polymer. researchgate.net

Moreover, its ability to undergo cross-coupling reactions allows for the synthesis of well-defined oligomers and polymers with tailored structures. For example, repeated Suzuki or Heck couplings can lead to the formation of polyphenylenes or polyphenylene vinylenes, respectively. These classes of materials are of interest for applications in organic electronics.

Intermediacy in the Formal Synthesis of Natural Products and Bioactive Molecules

This compound and its close analogs have demonstrated their utility as intermediates in the total synthesis of complex natural products and bioactive molecules. The strategic placement of functional groups allows for the controlled and sequential introduction of various structural motifs.

A notable example is the formal synthesis of the biologically active marine natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol . While the synthesis starts from a closely related precursor, (3-bromo-4,5-dimethoxyphenyl)methanol, the synthetic strategy highlights the importance of the substituted bromobenzene (B47551) core in constructing the complex diarylmethane skeleton of the natural product. The synthesis involves a series of transformations including electrophilic bromination and coupling reactions, where the initial brominated aromatic ring serves as a crucial handle for further functionalization.

The general synthetic approach underscores how the bromo- and methoxymethyl-substituted benzene ring can be methodically elaborated to achieve the intricate substitution patterns found in many natural products.

Derivatization to Explore New Chemical Space

The reactivity of the different functional groups on this compound allows for a wide range of derivatization reactions, enabling the exploration of new chemical space and the generation of novel molecular scaffolds.

The bromine atom is not only a handle for cross-coupling reactions but can also be transformed into other functional groups. For instance, it can be converted into a Grignard reagent by reaction with magnesium metal. wisc.eduadichemistry.commnstate.edu This organometallic intermediate is a powerful nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds and introduce diverse functionalities. libretexts.org

Lithiation of the aromatic ring, typically achieved using strong organolithium bases, provides another route to a reactive organometallic intermediate. This species can then be quenched with various electrophiles to introduce a wide array of substituents. The regioselectivity of the lithiation can often be directed by the existing substituents on the ring. epfl.ch

Furthermore, the methoxymethyl group can be a site for chemical modification. While generally stable, under certain conditions, the ether linkage can be cleaved to reveal a hydroxymethyl group, which can then be further functionalized.

Finally, nucleophilic aromatic substitution (SNAr) reactions can potentially occur, where one of the chlorine atoms is displaced by a strong nucleophile. youtube.comnih.govyoutube.comyoutube.com This is often facilitated by the presence of electron-withdrawing groups on the aromatic ring.

The following table outlines some key derivatization reactions of this compound:

Reaction TypeReagent(s)Intermediate/ProductNew Functional Group(s)
Grignard FormationMg, etherArylmagnesium bromide-MgBr
LithiationOrganolithium baseAryllithium-Li
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., NaNH₂)Substituted benzeneVaries (e.g., -NH₂)

Advanced Analytical Methodologies for Investigating Reaction Systems

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., IR, Raman, NMR)

In-situ spectroscopic methods are powerful tools for monitoring the progress of chemical reactions in real-time without the need for sample extraction. These techniques provide valuable kinetic and mechanistic data.

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy can be used to follow the consumption of reactants and the formation of products by monitoring characteristic vibrational frequencies. For instance, in a reaction where the methoxymethyl group of 1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene is transformed, changes in the C-O stretching vibrations (typically in the 1000-1300 cm⁻¹ region) can be tracked. Similarly, alterations to the aromatic substitution pattern would be reflected in the fingerprint region (below 1500 cm⁻¹) of the spectra. spectra-analysis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR monitoring provides detailed structural information about the species present in a reaction mixture. mpg.deyoutube.com For a reaction involving this compound, ¹H NMR can be used to observe the disappearance of the singlet corresponding to the methoxymethyl protons and the appearance of new signals corresponding to the product. nih.gov Stopped-flow benchtop NMR systems now allow for the convenient acquisition of quantitative reaction monitoring data for a variety of chemical transformations. rsc.org

An illustrative example of data that could be obtained from in-situ ¹H NMR monitoring of a hypothetical reaction is presented in Table 1.

Table 1: Illustrative Real-time ¹H NMR Data for a Hypothetical Reaction of this compound This table is interactive. You can sort and filter the data.

Reaction Time (minutes) Concentration of Reactant (%) Concentration of Product (%)
0 100 0
10 75 25
30 40 60
60 15 85
120 <5 >95

High-Resolution Mass Spectrometry for Intermediate and Product Identification in Complex Mixtures

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of reaction intermediates and final products, especially in complex mixtures. rsc.org Its high sensitivity and mass accuracy allow for the determination of elemental compositions. researchgate.net In reaction systems involving this compound, HRMS can be employed to detect and characterize transient intermediates that may not be observable by other techniques. nih.gov For instance, in a cross-coupling reaction, HRMS could identify organometallic intermediates by providing their exact mass.

The isotopic pattern of bromine and chlorine atoms provides a distinct signature in the mass spectrum, facilitating the identification of compounds containing these elements. Table 2 illustrates the theoretical isotopic pattern for the molecular ion of this compound.

Table 2: Theoretical Isotopic Pattern for the Molecular Ion of this compound (C₈H₇BrCl₂O) This table is interactive. You can sort and filter the data.

m/z (Daltons) Relative Abundance (%) Isotopic Composition
267.91 75.7 ¹²C₈¹H₇⁷⁹Br³⁵Cl₂¹⁶O
269.91 100.0 ¹²C₈¹H₇⁸¹Br³⁵Cl₂¹⁶O / ¹²C₈¹H₇⁷⁹Br³⁵Cl³⁷Cl¹⁶O
271.91 47.9 ¹²C₈¹H₇⁸¹Br³⁵Cl³⁷Cl¹⁶O / ¹²C₈¹H₇⁷⁹Br³⁷Cl₂¹⁶O
273.91 7.6 ¹²C₈¹H₇⁸¹Br³⁷Cl₂¹⁶O

X-ray Crystallography of Key Intermediates or Derivatives for Structural Confirmation

While not a routine identification technique, single-crystal X-ray crystallography provides unambiguous structural confirmation of key intermediates or crystalline derivatives. semanticscholar.org In the context of reactions with this compound, if a stable, crystalline intermediate or product is formed, X-ray crystallography can definitively establish its three-dimensional structure, including bond lengths, bond angles, and stereochemistry. docbrown.infoaps.org This technique is particularly valuable for resolving any structural ambiguities that may arise from spectroscopic data alone. For example, the precise conformation of the methoxymethyl group relative to the benzene (B151609) ring and the halogen substituents could be determined.

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are essential for the separation of complex mixtures and for the assessment of the purity of the final products in a research setting.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of non-volatile compounds. tricliniclabs.com For the analysis of reaction mixtures containing this compound, reversed-phase HPLC with a suitable C18 or phenyl-based column would likely be employed. sielc.comrsc.org A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol would allow for the separation of the starting material, intermediates, and products based on their polarity.

Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography is a high-resolution separation technique. gcms.cz this compound and many of its potential reaction products are likely to be amenable to GC analysis. researchgate.net Coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for identification, GC can provide detailed information about the composition of a reaction mixture and the purity of the isolated products.

An example of a typical data output for purity assessment by HPLC is shown in Table 3.

Table 3: Illustrative HPLC Purity Analysis of a Synthesized Batch of this compound This table is interactive. You can sort and filter the data.

Peak Number Retention Time (minutes) Area (%) Identification
1 3.5 0.8 Impurity A
2 5.2 98.5 This compound
3 6.8 0.5 Impurity B
4 8.1 0.2 Starting Material

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

There is no specific information available in the public domain detailing the development of novel catalytic systems for enhancing the reactivity and selectivity of 1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene. Research on related haloaromatic compounds often involves transition metal-catalyzed cross-coupling reactions, but dedicated studies involving this particular substrate have not been identified.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound with flow chemistry and automated synthesis platforms is an area that appears to be unexplored in published research. While flow chemistry offers significant advantages for the synthesis of various organic compounds, its application to this specific molecule has not been documented. nih.govbeilstein-journals.org

Exploration of Sustainable and Environmentally Benign Synthetic Routes

No specific research has been found concerning the exploration of sustainable and environmentally benign synthetic routes for this compound. General principles of green chemistry would advocate for methods that reduce waste, use less hazardous reagents, and are more energy-efficient, but their specific application to the synthesis of this compound is not detailed in available literature.

Computational Design and Prediction of Novel Reactivity Patterns

Computational studies, such as those employing Density Functional Theory (DFT), are valuable for predicting the reactivity of organic molecules. However, no published computational design or prediction of novel reactivity patterns specifically for this compound has been identified. Such studies would be instrumental in understanding its electronic properties and predicting its behavior in various chemical transformations.

Q & A

Q. Optimization Tips :

  • Temperature Control : Reflux conditions (e.g., ethanol with glacial acetic acid) ensure complete reaction while minimizing side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products .

Advanced: How do steric and electronic effects influence regioselectivity in further functionalization of this compound?

Answer:
The methoxymethyl (-CH₂OCH₃) and chloro substituents create a sterically hindered and electronically deactivated aromatic system:

  • Electronic Effects : The electron-donating methoxymethyl group directs electrophiles to meta positions, but the electron-withdrawing Cl atoms compete, leading to mixed selectivity. Computational modeling (DFT) is recommended to predict reactive sites .
  • Steric Effects : The 1-bromo and 3,5-dichloro substituents hinder access to the 2,4,6-positions. For Suzuki couplings, bulky palladium catalysts (e.g., XPhos Pd G3) improve yields by mitigating steric clashes .

Methodological Note : Use competitive experiments with isotopic labeling or kinetic studies to resolve ambiguities in substitution patterns.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

Answer:

  • ¹H NMR :
    • Methoxymethyl group: δ 3.3–3.5 ppm (OCH₃ singlet) and δ 4.4–4.6 ppm (CH₂ multiplet).
    • Aromatic protons: Absent due to full halogenation, but coupling patterns in partially substituted analogs can confirm substitution .
  • ¹³C NMR :
    • Quaternary carbons (C-Br, C-Cl): δ 120–140 ppm.
    • Methoxymethyl carbon: δ 70–75 ppm (CH₂) and δ 55–60 ppm (OCH₃) .
  • MS (EI) : Molecular ion cluster [M]⁺ with isotopic patterns reflecting Br/Cl ratios (e.g., m/z 294/296/298 for C₈H₆BrCl₂O).

Validation : Cross-reference with X-ray crystallography (if crystalline) to confirm substituent positions .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data in reaction pathways?

Answer:
Discrepancies often arise from solvent effects, transition-state barriers, or unaccounted steric interactions. A systematic approach includes:

Benchmarking Calculations : Use higher-level theories (e.g., CCSD(T)/DFT) with implicit solvent models (e.g., SMD) to refine energy profiles .

Kinetic Isotope Effects (KIE) : Measure KIE for critical steps to identify rate-determining stages conflicting with simulations.

In Situ Monitoring : Employ techniques like ReactIR or LC-MS to detect transient intermediates not modeled computationally .

Case Study : For unexpected para-substitution in cross-couplings, mechanistic studies using deuterated analogs can distinguish between electronic vs. steric drivers .

Advanced: What strategies mitigate decomposition during catalytic cross-coupling reactions involving this substrate?

Answer:
The bromo and chloro substituents increase susceptibility to β-hydride elimination or proto-dehalogenation. Mitigation strategies:

  • Catalyst Tuning : Use Pd catalysts with strong σ-donor ligands (e.g., PCy₃) to stabilize oxidative addition intermediates .
  • Low-Temperature Protocols : Conduct reactions at –20°C to 0°C to suppress side reactions.
  • Additives : Include silver salts (Ag₂CO₃) to scavenge halide byproducts or ionic liquids to stabilize reactive species .

Validation : Monitor reaction progress via GC-MS or MALDI-TOF to identify decomposition pathways early.

Basic: How is the purity of this compound assessed, and what contaminants are typical?

Answer:

  • HPLC/GC Analysis : Use a C18 column (H₂O/ACN gradient) or DB-5MS column (GC) to detect residual solvents (e.g., DMF) or dehalogenated byproducts (e.g., dichlorobenzene derivatives) .
  • Elemental Analysis : Confirm Br/Cl stoichiometry (±0.3% tolerance).
  • Melting Point : A sharp MP (e.g., 65–67°C for analogs ) indicates crystallinity and purity.

Note : For trace metal analysis (e.g., Pd residues from catalysis), ICP-MS is recommended.

Advanced: How does the methoxymethyl group influence the compound’s reactivity in photochemical vs. thermal reactions?

Answer:

  • Photochemical : The -OCH₃ group enhances intersystem crossing, facilitating triplet-state reactions (e.g., [2+2] cycloadditions). UV-vis spectroscopy (λmax ~270 nm) confirms excited-state behavior .
  • Thermal : The electron-donating -OCH₃ group stabilizes carbocation intermediates in SN1 reactions but deactivates the ring toward electrophiles. Competitive experiments under controlled heating (e.g., microwave vs. oil bath) quantify these effects .

Methodological Insight : Use time-resolved spectroscopy to map reaction pathways under varying conditions.

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